Di-(ethylamino)fluorophosphine oxide
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Overview
Description
N-[ethylamino(fluoro)phosphoryl]ethanamine is a chemical compound with the molecular formula C4H12FN2OP. It is known for its unique structure, which includes both ethylamino and fluorophosphoryl groups. This compound is used primarily in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[ethylamino(fluoro)phosphoryl]ethanamine typically involves the reaction of ethylamine with a fluorophosphorylating agent. One common method is the reaction of ethylamine with phosphoryl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-[ethylamino(fluoro)phosphoryl]ethanamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[ethylamino(fluoro)phosphoryl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphoric acid derivatives.
Reduction: Formation of ethylamino derivatives.
Substitution: Formation of substituted phosphoramidates.
Scientific Research Applications
N-[ethylamino(fluoro)phosphoryl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[ethylamino(fluoro)phosphoryl]ethanamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphoryl group to target molecules. This process can modulate the activity of enzymes and alter cellular pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Ethylamine: A simpler amine with the formula C2H7N.
Diethylamine: Contains two ethyl groups attached to the nitrogen atom.
Fluorophosphoric acid: Contains a fluorophosphoryl group but lacks the ethylamino moiety.
Uniqueness
N-[ethylamino(fluoro)phosphoryl]ethanamine is unique due to its combination of ethylamino and fluorophosphoryl groups. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile reagent in research applications.
Properties
CAS No. |
7761-52-6 |
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Molecular Formula |
C4H12FN2OP |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
N-[ethylamino(fluoro)phosphoryl]ethanamine |
InChI |
InChI=1S/C4H12FN2OP/c1-3-6-9(5,8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) |
InChI Key |
SXHZRVNUGLQVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNP(=O)(NCC)F |
Origin of Product |
United States |
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